4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a complex organic compound that features a unique combination of thiazole and triazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Mechanism of Action
Target of action
The compound “4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of action
Thiazole derivatives often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom in the thiazole ring .
Biochemical pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways this compound affects. Thiazole derivatives have been found to affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Thiazole derivatives have been found to have a wide range of effects, depending on their specific biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step reactions. One common method starts with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate then reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine. Finally, this amine undergoes a cyclization reaction with phenylacetylene and sodium azide to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole or triazole derivatives.
Scientific Research Applications
4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine
- 5-methyl-1-phenyl-1H-1,2,3-triazole
- 2,4-dimethylphenyl derivatives
Uniqueness
4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is unique due to its combined thiazole and triazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-13-9-10-17(14(2)11-13)18-12-25-20(21-18)19-15(3)24(23-22-19)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBDKCAKXGLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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